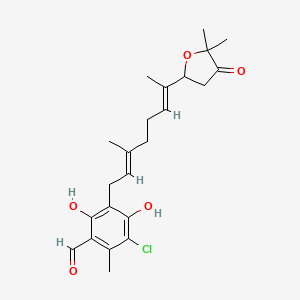

Benzaldehyde, 3-chloro-4,6-dihydroxy-2-methyl-5-(3-methyl-7-(tetrahydro-5,5-dimethyl-4-oxo-2-furanyl)-2,6-octadienyl)-, (E,E)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a highly substituted benzaldehyde derivative characterized by a complex structure. The benzaldehyde core is modified at positions 3 (chloro), 4 and 6 (dihydroxy), and 2 (methyl). Additionally, it features a branched aliphatic chain at position 5, incorporating a tetrahydrofuran ring (5,5-dimethyl-4-oxo-2-furanyl) and an (E,E)-configured 2,6-octadienyl group. Structural determination tools such as SHELX and ORTEP-3 are critical for resolving its conformation and crystallographic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-ascofuranone involves a convergent strategy that includes the preparation of a terpenoid side chain with a furanone moiety, coupling this side chain with a protected phenol derivative, and subsequent deprotection to regenerate the hydroxyl groups . A short and efficient total synthesis of DL-ascofuranone has been achieved in seven steps starting from geranyl acetate .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthetic routes developed in laboratory settings provide a foundation for scaling up production. The key steps involve the preparation of intermediates and their coupling under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: DL-Ascofuranone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized and cyclized analogs of DL-ascofuranone, which have been found to inhibit the growth of P388 leukemia cells .

Scientific Research Applications

Pharmaceuticals

Benzaldehyde derivatives are known for their biological activities. The specific compound discussed has shown potential in:

- Antimicrobial Activity: Studies indicate that chlorinated benzaldehyde compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, research has demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects: Some derivatives have been investigated for their anti-inflammatory properties. The presence of hydroxyl groups in the structure can enhance these effects by modulating inflammatory pathways .

Agricultural Applications

The compound has potential uses as a:

- Pesticide: Benzaldehyde derivatives can act as natural pesticides due to their ability to disrupt the life cycle of pests. Research shows that compounds with similar structures have been effective against aphids and other agricultural pests .

Materials Science

In materials science, the compound can be utilized in:

- Polymer Synthesis: The unique structure allows it to be used as a monomer for synthesizing polymers with desired properties. Studies have explored its incorporation into polymer matrices to enhance thermal stability and mechanical strength .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of chlorinated benzaldehyde derivatives against common pathogens. The results indicated that these compounds significantly inhibited bacterial growth at low concentrations, suggesting their potential as alternative antimicrobial agents in clinical settings.

Case Study 2: Agricultural Applications

Research conducted by the International Journal of Pest Management evaluated the effectiveness of benzaldehyde derivatives as natural pesticides. The findings revealed that these compounds reduced pest populations by over 50% in controlled environments, indicating their viability as eco-friendly pest management solutions.

Mechanism of Action

DL-Ascofuranone exerts its effects through multiple mechanisms:

Antitumor Activity: It induces cell cycle arrest, inhibits mitochondrial respiration, and suppresses angiogenesis.

Antitrypanosomal Activity: The compound inhibits the Trypanosoma brucei alternative oxidase, disrupting the parasite’s energy production and leading to its death.

Molecular Targets and Pathways: DL-Ascofuranone targets the mTOR complex 1 signaling pathway, affecting cell migration, invasion, and actin cytoskeleton organization.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity makes direct analogues rare; however, comparisons can be drawn to simpler benzaldehyde derivatives and related heterocyclic systems:

Substituent-Based Comparisons

Chloro and Hydroxy Groups: 4-Chlorophenol (CAS 106-48-9): Shares a chloro-phenolic structure. The dihydroxy groups in the target compound enhance acidity (pKa ~8–10) compared to 4-chlorophenol (pKa ~9.4) due to increased resonance stabilization . 5-Nitrovanillin (CAS 6635-20-7): Contains nitro and hydroxy groups on an aromatic ring. The target compound’s dihydroxy groups may exhibit stronger hydrogen-bonding interactions, influencing solubility and crystallinity .

Methyl and Aliphatic Chains :

- 6-Methoxy-2-phenyl-1,4-benzoxathiin (C₁₅H₁₂N₂OS): A benzoxathiin derivative with methoxy and phenyl groups. The target compound’s methyl group at position 2 and octadienyl chain introduce greater steric bulk, likely reducing solubility in polar solvents compared to benzoxathiins .

Heterocyclic Comparisons

Tetrahydrofuran (THF) Derivatives :

- The tetrahydro-5,5-dimethyl-4-oxo-2-furanyl group in the target compound is structurally akin to THF-based motifs in natural products. This moiety may confer rigidity and influence bioavailability, similar to furan-containing antibiotics .

Benzoxathiins vs. Benzaldehyde Derivatives :

- Benzoxathiins (e.g., C₁₅H₁₂N₂OS) feature sulfur and oxygen heteroatoms, enhancing thermal stability. In contrast, the target compound’s aliphatic chain and dihydroxy groups may prioritize reactivity (e.g., oxidation) over stability .

Data Table: Comparative Properties

Research Findings

- Crystallography : The compound’s structural complexity necessitates advanced tools like SHELXL for refinement and ORTEP-3 for 3D visualization, as seen in small-molecule crystallography .

- Reactivity: The (E,E)-diene configuration may undergo photochemical isomerization, analogous to retinoids. Chloro and hydroxy groups could participate in nucleophilic substitutions or oxidative coupling .

Biological Activity

Benzaldehyde, 3-chloro-4,6-dihydroxy-2-methyl-5-(3-methyl-7-(tetrahydro-5,5-dimethyl-4-oxo-2-furanyl)-2,6-octadienyl)-, commonly referred to as DL-Ascofuranone , is a synthetic compound with significant biological activities. This article delves into its various biological properties, including its antimicrobial effects, potential applications in cancer therapy, and insecticidal properties.

Molecular Information:

- Molecular Formula: C23H31ClO5

- Molar Mass: 422.94 g/mol

- CAS Number: 51759-79-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzaldehyde derivatives. The compound has demonstrated effectiveness against various bacterial strains, particularly in combination with traditional antibiotics.

Key Findings:

-

Antibacterial Effects:

- Benzaldehyde exhibited antibacterial activity against Staphylococcus aureus, reducing the minimum inhibitory concentration (MIC) of norfloxacin from 256 μg/mL to 128 μg/mL when used in conjunction with the antibiotic .

- It was also effective against Bacillus anthracis and Citrobacter youngae, with MIC values recorded at 8.0 mM and 10.0 mM respectively .

-

Mechanism of Action:

- The antibacterial action is attributed to the interaction of phenolic hydroxyls with the bacterial plasma membrane, leading to cell death through membrane disintegration and intracellular coagulation .

- Benzaldehyde was found not to inhibit efflux pumps but may influence other resistance mechanisms by altering bacterial permeability .

- Synergistic Effects:

Antitumor Activity

Benzaldehyde derivatives have been explored for their potential antitumor effects. DL-Ascofuranone has shown promise in inhibiting cancer cell growth through several mechanisms:

Mechanisms of Antitumor Activity:

-

Cell Cycle Arrest:

- Induces cell cycle arrest in cancer cells, preventing proliferation.

-

Inhibition of Mitochondrial Respiration:

- Disrupts energy production in cancer cells, leading to reduced viability.

-

Suppression of Angiogenesis:

- Inhibits the formation of new blood vessels that supply tumors.

Insecticidal Properties

Benzaldehyde has also been noted for its insecticidal activity against various insect species:

Toxicity Studies:

- Toxicity Against Insects:

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism/Notes |

|---|---|---|

| Antibacterial | Effective against multiple strains | Disrupts plasma membrane; enhances antibiotic efficacy |

| Antitumor | Induces cell cycle arrest | Inhibits mitochondrial respiration; suppresses angiogenesis |

| Insecticidal | High toxicity | Significant effects on various insect species |

Q & A

Q. What synthetic strategies are recommended for constructing this polyfunctional benzaldehyde derivative?

Basic Research Question

The compound’s complexity demands a stepwise approach:

- Modular assembly : Prioritize the synthesis of key fragments (e.g., the tetrahydrofuran-dienyl side chain and the substituted benzaldehyde core) followed by coupling. For example, highlights cascade [3,3]-sigmatropic rearrangements for benzofuran-derived systems, which could inspire analogous strategies for the dienyl-furanyl moiety .

- Protecting groups : Use temporary protecting groups (e.g., benzyl ethers for hydroxyls, as in ) to prevent unwanted side reactions during oxidation or alkylation steps .

- Reaction conditions : Employ base-mediated alkylation (e.g., NaH/THF for deprotonation, as in ) and transition-metal-catalyzed couplings (e.g., palladium for cross-couplings, as in ) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Basic Research Question

A multi-technique approach is essential:

- NMR spectroscopy :

- 1H/13C NMR : Assign substituents (e.g., chloro, methyl, dihydroxy) via chemical shifts and splitting patterns. For example, uses NMR to confirm benzofuran derivatives .

- 2D experiments (COSY, HMBC, NOESY) : Resolve connectivity, especially for the octadienyl chain and furanyl ring .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, while fragmentation patterns clarify substituent arrangements .

- IR spectroscopy : Identify hydroxyl (broad ~3200–3500 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) stretches .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

Basic Research Question

- Data collection : Use high-resolution single-crystal data to minimize errors. emphasizes SHELXL for refining small-molecule structures, even with twinned data .

- Software tools : Refine structures with SHELX and visualize with ORTEP-3 ( ), which aids in validating bond lengths, angles, and stereochemistry .

- Validation metrics : Cross-check R-factors (<5%), residual electron density, and Hirshfeld surfaces to ensure accuracy .

Q. How can the stereochemistry of the (E,E)-octadienyl chain be rigorously determined?

Advanced Research Question

- NOESY NMR : Detect spatial proximity between protons on the double bonds to distinguish E vs. Z configurations.

- X-ray crystallography : Definitive proof of stereochemistry via electron density maps ( ) .

- Comparative analysis : Align experimental NMR data with computed spectra (DFT) for hypothetical stereoisomers .

Q. What methods mitigate degradation of labile dihydroxy and α,β-unsaturated carbonyl groups during synthesis?

Advanced Research Question

- Inert conditions : Conduct reactions under argon/nitrogen to prevent oxidation (e.g., uses argon for Cu-mediated couplings) .

- Temperature control : Use low temperatures (0–5°C) during sensitive steps, as in ’s NaH-mediated alkylation .

- Protecting groups : Temporarily mask hydroxyls as benzyl ethers or silyl ethers, which are stable under diverse reaction conditions .

Q. How can computational modeling predict reactivity or biological interactions?

Advanced Research Question

- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ’s QSPR models could guide property predictions .

- Molecular docking : If bioactive, simulate interactions with target proteins (e.g., enzymes or receptors) to prioritize synthetic targets.

- MD simulations : Assess stability of the dienyl chain in solvent environments to inform solubility or aggregation behavior.

Q. How to address contradictions in spectroscopic data vs. crystallographic results?

Advanced Research Question

- Cross-validation : Compare NMR-derived torsional angles with X-ray data. Discrepancies may arise from solution vs. solid-state conformers.

- Dynamic effects : Use variable-temperature NMR to probe conformational flexibility (e.g., dienyl chain rotation).

- Error analysis : Re-examine refinement parameters (e.g., twinning in SHELXL) and NMR integration errors .

Properties

CAS No. |

86832-77-1 |

|---|---|

Molecular Formula |

C23H29ClO5 |

Molecular Weight |

420.9 g/mol |

IUPAC Name |

5-chloro-3-[(2E,6E)-7-(5,5-dimethyl-4-oxooxolan-2-yl)-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde |

InChI |

InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+ |

InChI Key |

VGYPZLGWVQQOST-UAUIHIKDSA-N |

Isomeric SMILES |

CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/C2CC(=O)C(O2)(C)C)O)C=O |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.